molecular formula C21H20F3NO2 B11574801 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11574801
M. Wt: 375.4 g/mol
InChI Key: LOLFHAPMXDYRAK-UHFFFAOYSA-N
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Description

1-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a combination of indole, phenoxy, and trifluoroethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the indole core.

    Introduction of the Trifluoroethanone Moiety: The trifluoroethanone group can be added through a Friedel-Crafts acylation reaction, using trifluoroacetic anhydride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, depending on the nucleophile used.

Scientific Research Applications

1-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 1-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the trifluoroethanone group can form hydrogen bonds or dipole-dipole interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-indol-3-yl(2-furyl)methanone
  • N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(5-morpholino-2-nitrophenyl)amine
  • N-{2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate

Uniqueness

1-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is unique due to the presence of the trifluoroethanone group, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C21H20F3NO2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[1-[2-(3,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C21H20F3NO2/c1-13-8-9-16(12-14(13)2)27-11-10-25-15(3)19(20(26)21(22,23)24)17-6-4-5-7-18(17)25/h4-9,12H,10-11H2,1-3H3

InChI Key

LOLFHAPMXDYRAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C)C

Origin of Product

United States

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